molecular formula C6H9F3N2O3 B6177071 (2R)-azetidine-2-carboxamide, trifluoroacetic acid CAS No. 2550996-70-6

(2R)-azetidine-2-carboxamide, trifluoroacetic acid

Cat. No. B6177071
CAS RN: 2550996-70-6
M. Wt: 214.1
InChI Key:
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Description

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor . TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher .


Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .


Molecular Structure Analysis

The chemical structure of TFA includes a fully fluorinated carbon chain . The high electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilises the anionic conjugate base .


Physical And Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . It has a molar mass of 114.023 g·mol−1 . It is miscible with water and has a low octanol/water partition coefficient (log Pow = −2.1), indicating no potential to bioaccumulate .

Mechanism of Action

The mechanism of action of TFA in chemical reactions often involves its strong acidity. For example, in the deprotection of tert-butyl carbamate (Boc), TFA protonates the tert-butyl carbamate, leading to the formation of a carbamic acid. Decarboxylation of the carbamic acid then results in the free amine .

Safety and Hazards

TFA is highly corrosive . It poses hazards such as skin burns, eye damage, and respiratory irritation . It is also harmful if inhaled . Therefore, it should be handled with care, using appropriate protective equipment .

Future Directions

The current transition from hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) is beneficial from a global warming viewpoint, but the fraction of HFO conversion to TFA is higher than for the corresponding HFCs . Therefore, future estimates of TFA surface concentrations based on HFO removal require updating . The toxicity of TFA is low but further studies of a much wider range of animal and plant types are required .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-azetidine-2-carboxamide, trifluoroacetic acid involves the reaction of (R)-2-aminobutanoic acid with trifluoroacetic anhydride to form (2R)-azetidine-2-carboxylic acid, which is then converted to the amide using ammonia.", "Starting Materials": [ "(R)-2-aminobutanoic acid", "trifluoroacetic anhydride", "ammonia" ], "Reaction": [ "(R)-2-aminobutanoic acid + trifluoroacetic anhydride → (2R)-azetidine-2-carboxylic acid", "(2R)-azetidine-2-carboxylic acid + ammonia → (2R)-azetidine-2-carboxamide, trifluoroacetic acid" ] }

CAS RN

2550996-70-6

Molecular Formula

C6H9F3N2O3

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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